

Measuring Neurotransmitter Release with Neboglamine Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: *Neboglamine hydrochloride*

Cat. No.: *B7456363*

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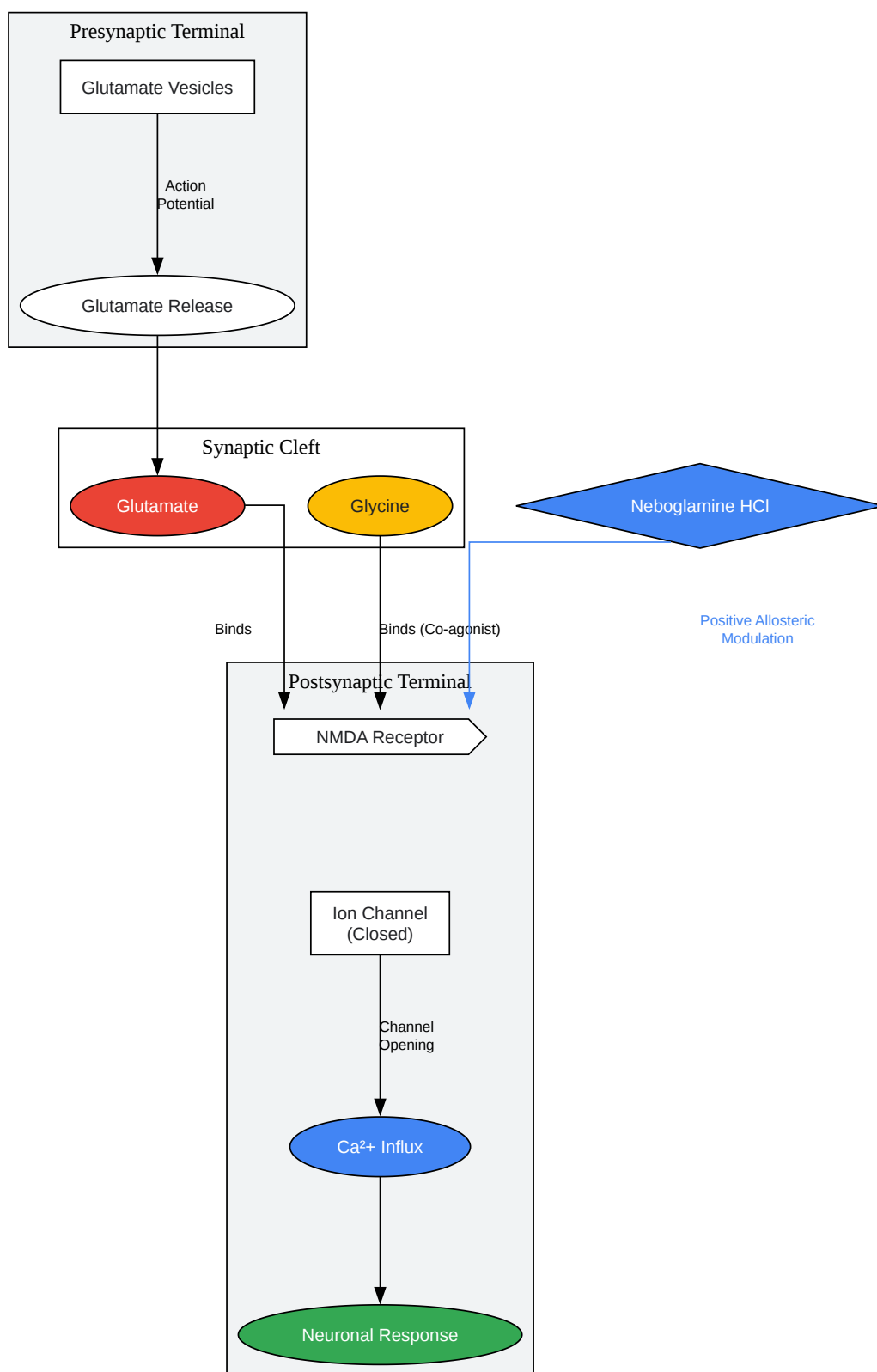
Introduction

Neboglamine hydrochloride is a functional modulator of the N-methyl-D-aspartate (NMDA) receptor, acting as a positive allosteric modulator at the glycine co-agonist site. This mechanism allows it to enhance NMDA receptor function, which plays a critical role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in various neurological and psychiatric disorders, including schizophrenia. Preclinical studies have demonstrated that Neboglamine can counteract the effects of NMDA receptor antagonists like phencyclidine (PCP), restoring NMDA-mediated neurotransmitter release. This property makes Neboglamine a valuable research tool for investigating the glutamatergic system and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing **Neboglamine hydrochloride** to measure its effects on neurotransmitter release, particularly in the context of reversing a chemically-induced deficit in NMDA receptor function. The primary techniques described are in vivo microdialysis for sample collection from specific brain regions and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of neurotransmitters.

Mechanism of Action: Neboglamine Hydrochloride

Neboglamine enhances the activity of the NMDA receptor by facilitating the binding of the co-agonist glycine. The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel. By positively modulating the glycine binding site, Neboglamine increases the probability of channel opening in the presence of glutamate, thereby enhancing glutamatergic neurotransmission.



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